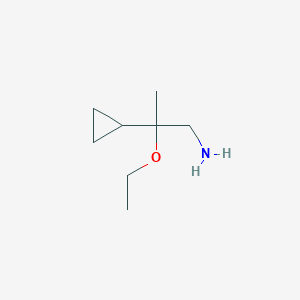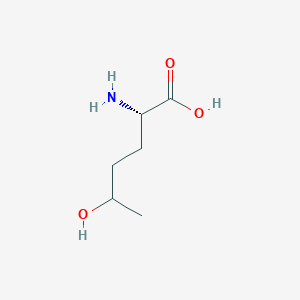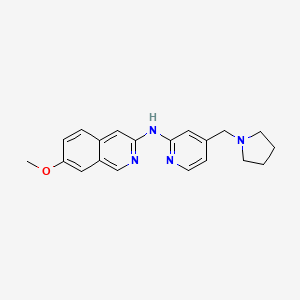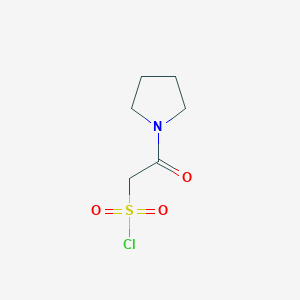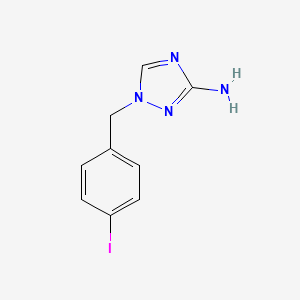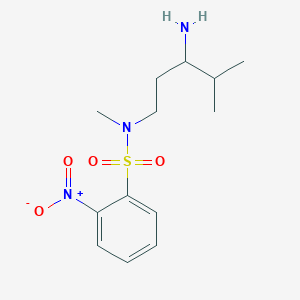![molecular formula C10H13N5 B13076415 4-{[1,2,4]Triazolo[4,3-A]pyrazin-3-YL}piperidine](/img/structure/B13076415.png)
4-{[1,2,4]Triazolo[4,3-A]pyrazin-3-YL}piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[1,2,4]Triazolo[4,3-A]pyrazin-3-YL}piperidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is characterized by a triazolopyrazine core fused with a piperidine ring, which imparts unique chemical and biological properties. It has been studied for its potential as a kinase inhibitor and its applications in cancer treatment.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1,2,4]Triazolo[4,3-A]pyrazin-3-YL}piperidine typically involves the formation of the triazolopyrazine core followed by the introduction of the piperidine ring. One common method involves the reaction of 2-chloropyrazine with hydrazine to form the triazolopyrazine intermediate. This intermediate is then reacted with piperidine under appropriate conditions to yield the final compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis can be scaled up using standard organic synthesis techniques, ensuring the availability of high-purity reagents and maintaining stringent reaction conditions to achieve optimal yields.
Analyse Chemischer Reaktionen
Types of Reactions
4-{[1,2,4]Triazolo[4,3-A]pyrazin-3-YL}piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups onto the pyrazine ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in inhibiting specific enzymes and proteins.
Wirkmechanismus
The mechanism of action of 4-{[1,2,4]Triazolo[4,3-A]pyrazin-3-YL}piperidine involves its interaction with specific molecular targets, such as kinases. It acts as an inhibitor by binding to the active site of the kinase, thereby preventing its activity. This inhibition can lead to the suppression of cancer cell proliferation and induction of apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
[1,2,4]Triazolo[4,3-a]pyridine: Exhibits herbicidal, antifungal, and neuroprotective properties.
[1,2,4]Triazolo[4,3-a]quinoxaline-1-thiol: Studied for its DNA intercalation activities and anticancer properties.
Uniqueness
4-{[1,2,4]Triazolo[4,3-A]pyrazin-3-YL}piperidine is unique due to its dual kinase inhibitory activity, particularly against c-Met and VEGFR-2 kinases. This dual inhibition makes it a promising candidate for overcoming drug resistance in cancer therapy .
Eigenschaften
Molekularformel |
C10H13N5 |
|---|---|
Molekulargewicht |
203.24 g/mol |
IUPAC-Name |
3-piperidin-4-yl-[1,2,4]triazolo[4,3-a]pyrazine |
InChI |
InChI=1S/C10H13N5/c1-3-11-4-2-8(1)10-14-13-9-7-12-5-6-15(9)10/h5-8,11H,1-4H2 |
InChI-Schlüssel |
IJRKILZOVHAKKC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1C2=NN=C3N2C=CN=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-chloro-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one](/img/structure/B13076363.png)

![4-methyl-1-[2-(oxolan-2-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13076380.png)
![3-Methoxy-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B13076381.png)
